4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

CYP3A4 inhibition 3D-QSAR CoMFA/CoMSIA

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine (CAS 1001112-68-0) is a 4-fluorobenzyl-substituted pyrazolyl-pyridine belonging to a series of heterocyclic CYP3A4 inhibitors. With molecular formula C15H12FN3 and a molecular weight of 253.27 g/mol, it serves as a critical reference scaffold in published 3D-QSAR models correlating steric, electrostatic, and hydrogen-bonding features with CYP3A4 inhibition.

Molecular Formula C15H12FN3
Molecular Weight 253.27 g/mol
CAS No. 1001112-68-0
Cat. No. B1604139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
CAS1001112-68-0
Molecular FormulaC15H12FN3
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=NN2)C3=CC=NC=C3)F
InChIInChI=1S/C15H12FN3/c16-13-3-1-11(2-4-13)9-14-10-15(19-18-14)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,19)
InChIKeyRGQWNRLBTXGYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine (CAS 1001112-68-0): Core Scaffold Identity and Sourcing Baseline


4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine (CAS 1001112-68-0) is a 4-fluorobenzyl-substituted pyrazolyl-pyridine belonging to a series of heterocyclic CYP3A4 inhibitors [1]. With molecular formula C15H12FN3 and a molecular weight of 253.27 g/mol, it serves as a critical reference scaffold in published 3D-QSAR models correlating steric, electrostatic, and hydrogen-bonding features with CYP3A4 inhibition [1]. The compound is available from multiple vendors at purities typically ≥95%–98% , and its synthesis via β-diketone condensation with hydrazine is explicitly described in the primary Pfizer patent literature [2].

Why Generic Pyrazole-Pyridine Analogs Cannot Substitute for 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine in CYP3A4 Research


Within the pyrazole-3-yl-pyridine class, substitution at the pyrazole N1 and the benzyl para-position critically modulates CYP3A4 inhibition potency and isoform selectivity [1]. The specific 4-fluorobenzyl substituent at position 5 of the pyrazole creates a defined electrostatic and steric contour that cannot be replicated by chloro, methyl, or unsubstituted benzyl analogs. Published 3D-QSAR contour maps generated from 95 derivatives validate that modifications at these positions lead to statistically significant deviations in predicted activity [1]. Off-the-shelf procurement of uncharacterized analogs introduces risk of shifted selectivity profiles and invalidates direct comparisons with established structure-activity relationship models. Given that the supplier landscape shows variable purity (from 95% to 98%), batch-to-batch consistency in the exact isomer is essential for reproducible CYP inhibition assays .

Quantitative Differentiation Evidence for 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine Relative to In-Class Comparators


3D-QSAR Model Validation: The Compound's Scaffold Yields a Highly Predictive CYP3A4 Model Versus Random Pyrazole Analogs

When 95 molecules built on the 4-[5-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyridine scaffold were subjected to CoMFA and CoMSIA analyses, the resulting models achieved cross-validated q² values of 0.784 and 0.797, respectively, with non-cross-validated r² values of 0.974 and 0.987 [1]. These statistical parameters, derived from atom-based RMS alignment on the most active compound in the series, substantially exceed the typical q² > 0.5 threshold for a predictive QSAR model. In contrast, structurally related pyrazole CYP3A4 inhibitors lacking the 4-fluorobenzyl-pyridine core show markedly lower model predictivity when subjected to the same alignment protocol, as evidenced by the specific selection of this scaffold as the sole template for model building [1].

CYP3A4 inhibition 3D-QSAR CoMFA/CoMSIA

Synthetic Provenance: Defined Patent Route Versus Ambiguous Commercial Analogs

Example 1 of Chinese Patent CN101511812A (Pfizer) explicitly discloses the synthesis of 4-[5-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyridine via Claisen condensation of methyl isonicotinate with 4-fluorophenylacetone using sodium methoxide, followed by cyclization with hydrazine in ethanol/acetic acid [1]. The patent reports the reaction scaled to 259.1 g of methyl isonicotinate and 287.5 g of 4-fluorophenylacetone, yielding isolable β-diketone intermediate verified by LC-MS [1]. By contrast, the closest pyridine positional isomer (3-pyridinyl analog) or N1-substituted derivatives (e.g., 4-[5-(4-fluorobenzyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]pyridine) require divergent synthetic routes with distinct protecting-group strategies, increasing step count and reducing overall yield [1].

Chemical synthesis Process chemistry Patent disclosure

CYP3A4 Pharmacophore Occupancy: Electrostatic and Steric Field Contributions Defined by 3D-QSAR Contour Maps

CoMSIA contour maps derived from the 4-[5-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyridine series reveal that the para-fluorine on the benzyl ring occupies a sterically favored region while contributing electrostatic stabilization to CYP3A4 binding [1]. Specifically, the steric contour map shows a green (favorable) region near the para-position of the benzyl ring, while the electrostatic map indicates a blue (electropositive-favored) region accommodating the fluorine atom [1]. Analogs bearing para-chloro or para-methyl substituents are predicted to show reduced activity due to mismatched steric bulk or altered electrostatics, as quantitatively modeled by the CoMSIA steric and electrostatic field contributions which together account for the majority of variance (r² = 0.987) [1]. The hydrogen bond donor contour further supports the NH of the pyrazole ring as critical for activity, a feature absent in N1-alkylated comparators [1].

CYP3A4 inhibition Pharmacophore mapping CoMSIA field analysis

Purity Specification Differentiation: Guaranteed ≥98% Versus Unspecified Analogs

Reputable vendors of 4-(5-(4-fluorobenzyl)-1H-pyrazol-3-yl)pyridine specify minimum purity of 98% (HPLC) , while certain general chemical suppliers list the compound at 95% . This 3% purity differential translates to a maximum impurity burden of 2% versus 5%, which in a typical CYP3A4 inhibition assay at 10 µM compound concentration corresponds to a potential impurity concentration of up to 500 nM for the lower-purity batch—well within the range where trace CYP inhibitors or activators could confound IC50 determinations. Structural analogs offered without explicit purity specifications or with broad purity ranges carry undefined risk of isomeric or synthetic byproduct contamination.

Quality control Analytical chemistry Procurement specification

Recommended Application Scenarios for 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation Evidence


CYP3A4 Inhibitor Lead Optimization and Pharmacophore Model Building

Medicinal chemistry teams seeking to design next-generation CYP3A4 inhibitors for pharmacokinetic boosting of antiretroviral or anticancer agents should select this compound as the validated core scaffold. The 3D-QSAR models built on this template achieve q² > 0.78 and r² > 0.97, providing a statistically robust platform for virtual screening and rational derivative design [1]. The para-fluorobenzyl moiety provides a well-characterized electrostatic and steric reference point against which new substituent introductions can be quantitatively assessed using the published CoMSIA field coefficients.

Enzymology Control Compound for CYP3A4 Inhibition Assays Requiring Cross-Study Reproducibility

Laboratories establishing CYP3A4 inhibition screening cascades can deploy this compound as a system suitability reference inhibitor. Its synthesis is fully documented in patent literature at multi-hundred-gram scale [1], and its availability at ≥98% purity from multiple suppliers ensures inter-laboratory reproducibility. The unsubstituted pyrazole NH enables further functionalization for probe molecule development, while the defined 3D-QSAR contour maps provide a quantitative basis for interpreting shifts in potency upon derivatization [2].

Synthetic Methodology Development Using a Structurally Authenticated Late-Stage Intermediate

Process chemistry groups developing scalable routes to pyrazole-pyridine CYP3A4 inhibitors can use this compound as a reference intermediate. Patent Example 1 provides a detailed, scalable procedure with LC-MS endpoint verification [1]. The compound's free pyrazole NH serves as a handle for diversification (alkylation, acylation, sulfonylation), making it an ideal substrate for evaluating new synthetic methodologies, such as flow chemistry cyclization or photoredox-catalyzed functionalization, against a literature-validated benchmark.

Selectivity Profiling Panels for CYP Isoform Discrimination

The 3D-QSAR study explicitly establishes that steric and electrostatic field properties of the 4-fluorobenzyl substituent are critical for CYP3A4 activity [1]. This compound can therefore serve as a reference point in selectivity panels comparing CYP3A4 versus CYP2D6, CYP2C9, or CYP2C19 inhibition, where the 4-fluorobenzyl-pyridine core may exhibit isoform-discriminating properties. Researchers can benchmark novel analogs against this parent structure to quantify the contribution of the 4-fluorobenzyl group to isoform selectivity, using the CoMSIA field maps as a quantitative guide for introducing selectivity-modulating modifications.

Quote Request

Request a Quote for 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.